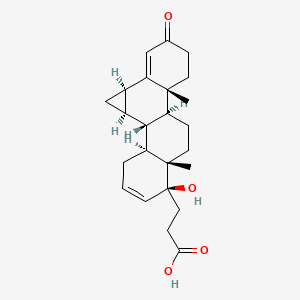

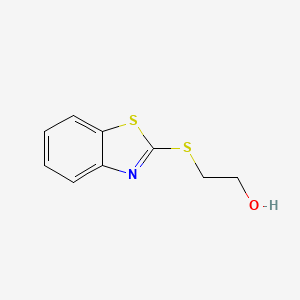

2-(2-Benzotiazoliltio)etanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(2-Benzothiazolylthio)ethanol and its derivatives involves several key strategies. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of H2O2/HCl system in ethanol at room temperature, offering a simple and efficient method for producing substituted benzothiazoles with excellent yields (Guo, Li, & Shang, 2009). Another eco-friendly synthesis employs montmorillonite K-10 as a catalyst and air as an oxidant, highlighting the simplicity and environmental benefits of this method (Chen, Xiao, Yang, Li, Chen, & Han, 2015).

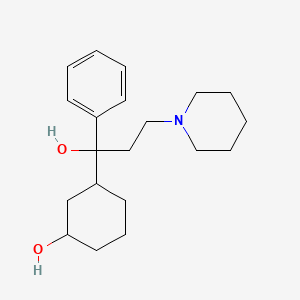

Molecular Structure Analysis

The molecular structure of 2-(2-Benzothiazolylthio)ethanol has been extensively analyzed using techniques such as X-ray diffraction, FT-IR, NMR, and DFT calculations. For example, Inkaya (2018) conducted a study where the compound was characterized by single-crystal X-ray diffraction methods and the molecular geometry was optimized using the DFT/B3LYP method, providing detailed insights into its structural parameters and vibrational modes (Inkaya, 2018).

Chemical Reactions and Properties

2-(2-Benzothiazolylthio)ethanol participates in a variety of chemical reactions, leading to the synthesis of diverse compounds. For instance, it reacts with phosphorus oxychloride/phosphorus thiochloride to produce phosphorylated and thiophosphorylated derivatives, which have shown significant fungicidal activity against pathogenic fungi (Mittal, Samota, Kaur, & Seth, 2006).

Physical Properties Analysis

The physical properties of 2-(2-Benzothiazolylthio)ethanol, such as solubility, have been studied using techniques like NMR spectroscopy. Research has explored its solubility at different alcohol concentrations and temperatures, providing valuable data for its application in various solvent systems (Dikmen, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 2-(2-Benzothiazolylthio)ethanol, have been investigated through comprehensive studies. Srivastava et al. (2015) performed quantum chemical calculations and spectroscopic analyses to explore its vibrational wavenumbers, electronic absorption spectra, and non-linear optical properties, offering insights into its potential applications in various fields (Srivastava, Sinha, Karabacak, Prasad, Pathak, Asiri, & Cinar, 2015).

Aplicaciones Científicas De Investigación

Síntesis de Fotoiniciadores para Polimerización

2-(2-Benzotiazoliltio)etanol: los derivados, específicamente acrilato y metacrilato, se sintetizan para su uso como fotoiniciadores en procesos de polimerización . Estos compuestos son cruciales para iniciar la polimerización de materiales poliméricos multifuncionales, que son integrales en las tecnologías biomédicas. Los derivados exhiben propiedades espectroscópicas únicas, lo que los hace adecuados para aplicaciones que requieren un control preciso sobre la polimerización, como en la creación de polímeros con memoria de forma.

Análisis Espectroscópico

Los derivados del compuesto se han caracterizado utilizando espectroscopia infrarroja (IR) y espectroscopia de resonancia magnética nuclear (RMN) . Estas técnicas son esenciales para comprender la estructura molecular y el comportamiento de los compuestos químicos. El análisis espectroscópico detallado permite a los investigadores explorar posibles aplicaciones médicas estudiando la interacción de estos compuestos con diversas moléculas biológicas.

Cálculos Químicos Cuánticos

This compound: y sus derivados han sido objeto de cálculos químicos cuánticos para determinar sus propiedades electrónicas . Estos estudios implican cálculos de energías de la teoría funcional de la densidad (DFT) y orbitales moleculares fronterizos, que son consistentes con las observaciones experimentales. Esta investigación es fundamental en el diseño de nuevos compuestos con la reactividad y estabilidad deseadas para aplicaciones científicas avanzadas.

Aplicaciones Biomédicas Avanzadas

La simetría o asimetría estructural de los derivados de This compound influye en sus propiedades físicas, químicas, biológicas y tecnológicas . Esto los hace adecuados para aplicaciones biomédicas avanzadas, incluido el desarrollo de polímeros que pueden cambiar de forma en respuesta a estímulos como el pH, la temperatura o la luz, lo cual es particularmente útil en la ingeniería de tejidos y los sistemas de administración de fármacos.

Identificación de Micropoluentes Ambientales

This compound: se ha identificado como un nuevo micropoluente en las aguas residuales mediante métodos de cribado sospechoso y no objetivo . La investigación en esta área es fundamental para la protección ambiental, ya que ayuda en la detección y cuantificación de contaminantes que pueden tener efectos adversos en los ecosistemas y la salud humana.

Síntesis y Purificación Química

El compuesto está involucrado en la síntesis de varios derivados químicos, donde actúa como una molécula precursora . La purificación de estos derivados, como a través de la cromatografía en columna de gel de sílice, es un paso esencial para garantizar la calidad y la eficacia de los compuestos sintetizados para futuras investigaciones y aplicaciones.

Safety and Hazards

2-(2-Benzothiazolylthio)ethanol is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers I found some papers related to 2-(2-Benzothiazolylthio)ethanol, but they mainly focus on its properties and uses . More detailed information might be found in these papers.

Propiedades

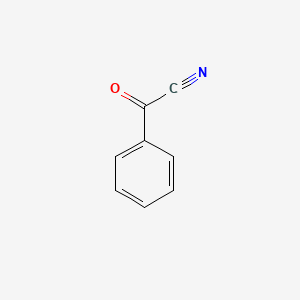

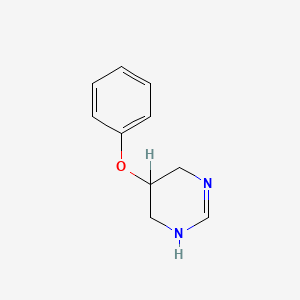

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS2/c11-5-6-12-9-10-7-3-1-2-4-8(7)13-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNOHHMFQYUSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196896 | |

| Record name | 2-(2-Hydroxyethylmercapto)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4665-63-8 | |

| Record name | 2-(2-Benzothiazolylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethylmercapto)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethylmercapto)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzothiazolylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the provided research tell us about the structural characteristics of 2-(2-Benzothiazolylthio)ethanol?

A1: The research paper focuses on investigating the "Spectral features, electric properties, NBO analysis and reactivity descriptors of 2-(2-Benzothiazolylthio)-Ethanol" []. Although the molecular formula and weight aren't explicitly stated, the study utilizes experimental and DFT (Density Functional Theory) methods to analyze the compound's spectral properties. This suggests the research delves into understanding the molecule's vibrational frequencies, electronic transitions, and other spectroscopic data obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B1222147.png)

![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)